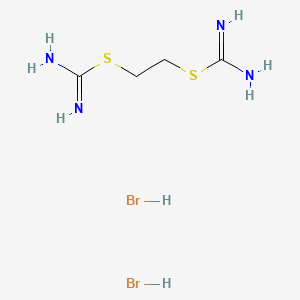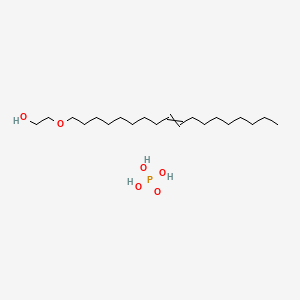
Pseudourea, 2,2-ethylenedithiodi-, dihydrobromide
Vue d'ensemble
Description
Pseudourea, 2,2-ethylenedithiodi-, dihydrobromide is a chemical compound . It is used in scientific research due to its unique properties, making it valuable for various applications such as catalysis and organic synthesis.
Chemical Reactions Analysis
The specific chemical reactions involving Pseudourea, 2,2-ethylenedithiodi-, dihydrobromide are not detailed in the search results. As this compound is used in scientific research, it may participate in a variety of reactions depending on the specific context.Physical And Chemical Properties Analysis
Pseudourea, 2,2-ethylenedithiodi-, dihydrobromide has a molecular weight of 245.16400, a density of 1.69g/cm3, and a boiling point of 286.6ºC at 760 mmHg . Its molecular formula is C3H9BrN4S2 . Further physical and chemical properties may require additional research or consultation with a specialist.Applications De Recherche Scientifique
Proteomics Research
Ethylenebis(isothiouronium bromide): is utilized in proteomics research due to its biochemical properties. It serves as a reagent in the preparation of proteins for mass spectrometry analysis, aiding in the identification and quantification of proteins within a complex biological sample .
Organocatalysis
This compound has been explored as a hydrogen-bonding organocatalyst. It’s particularly useful in asymmetric aldol reactions, reduction, and reductive amination processes. The hydrogen-bonding capabilities of Ethylenebis(isothiouronium bromide) allow for molecular recognition of anions, which is a critical aspect of supramolecular chemistry .
Supramolecular Chemistry
In supramolecular chemistry, Ethylenebis(isothiouronium bromide) is used for anion recognition and sensing. Its ability to form non-covalent interactions with anions makes it a valuable tool for constructing complex molecular systems that can respond to environmental changes .
Synthetic Applications
The chemical modification of Ethylenebis(isothiouronium bromide) allows for the creation of various functional molecular systems. Researchers utilize this compound to synthesize new materials with desired properties, such as increased stability or reactivity .
Molecular Recognition
Due to its structural configuration, Ethylenebis(isothiouronium bromide) can act as a molecular recognition element. It’s used in the design of sensors and assays that can detect specific molecules or ions, which is essential in diagnostic applications .
Green Chemistry
Ethylenebis(isothiouronium bromide): is part of the movement towards green chemistry. As an organocatalyst, it offers an alternative to metal-based catalysts, which are often sensitive to moisture and oxygen, more expensive, and potentially toxic. Its use aligns with the principles of green chemistry, aiming for processes that are more environmentally friendly and sustainable .
Mécanisme D'action
The mechanism of action of Pseudourea, 2,2-ethylenedithiodi-, dihydrobromide is not explicitly mentioned in the search results. Given its use in scientific research, the mechanism of action may depend on the specific application.
Safety and Hazards
The safety data sheet for Pseudourea, 2,2-ethylenedithiodi-, dihydrobromide indicates that it is intended for research and development use by, or directly under the supervision of, a technically qualified individual . Further safety and hazard information should be obtained from the appropriate safety data sheet or a qualified professional.
Propriétés
IUPAC Name |
2-carbamimidoylsulfanylethyl carbamimidothioate;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4S2.2BrH/c5-3(6)9-1-2-10-4(7)8;;/h1-2H2,(H3,5,6)(H3,7,8);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABTXEYLYWGJRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(=N)N)SC(=N)N.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Br2N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pseudourea, 2,2-ethylenedithiodi-, dihydrobromide | |
CAS RN |
6943-65-3 | |
| Record name | Pseudourea, 2,2-ethylenedithiodi-, dihydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006943653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-ethylenebisisothiouronium dibromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.365 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Naphthalenecarboxamide, 3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B1595886.png)






![7-[[4-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-(carbamoylamino)phenyl]diazenyl]naphthalene-1,3,6-trisulfonic acid](/img/structure/B1595896.png)




